5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism by which 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or altering protein function. The pyrrole ring and amino group can further modulate these interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)-5-aminobenzimidazole: This compound shares the benzimidazole core and amino group but lacks the pyrrole ring and heptyl chain.
4-(1H-benzo[d]imidazol-2-yl)aniline: Similar in structure but with different substituents, affecting its reactivity and applications.
Uniqueness
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the benzimidazole and pyrrole rings, along with the heptyl chain, allows for diverse interactions and applications that are not possible with simpler analogs .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-heptyl-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-2-3-4-5-8-11-22-12-15(23)16(17(22)19)18-20-13-9-6-7-10-14(13)21-18/h6-7,9-10,19,23H,2-5,8,11-12H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLPPNQWZVYLRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.